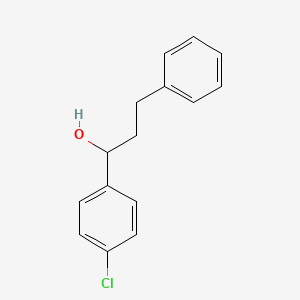![molecular formula C11H6O3 B14734926 6H-Furo[2,3-g][1]benzopyran-6-one CAS No. 6457-94-9](/img/structure/B14734926.png)
6H-Furo[2,3-g][1]benzopyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Furo2,3-gbenzopyran-6-one is an organic compound characterized by a unique structure that includes both furan and benzopyran rings. This compound is known for its potential biological activities, including antimicrobial and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Furo2,3-gbenzopyran-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper(I) bromide to promote the substitution of 2-bromobenzofuran-3-carboxylic acid with dimedone, followed by lactonization . This method requires precise control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6H-Furo2,3-gbenzopyran-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
6H-Furo2,3-gbenzopyran-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism of action of 6H-Furo2,3-gbenzopyran-6-one involves its interaction with specific molecular targets and pathways. For example, it may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Its antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: Known for its use in phototherapy, psoralen has a similar furanocoumarin structure and shares some biological activities with 6H-Furobenzopyran-6-one.
Uniqueness
6H-Furo2,3-gbenzopyran-6-one is unique due to its specific ring structure and the combination of furan and benzopyran rings. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6457-94-9 |
|---|---|
Molekularformel |
C11H6O3 |
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
furo[2,3-g]chromen-6-one |
InChI |
InChI=1S/C11H6O3/c12-11-2-1-7-5-9-8(3-4-13-9)6-10(7)14-11/h1-6H |
InChI-Schlüssel |
HFIBDCBPROTZBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=CC3=C(C=C21)OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



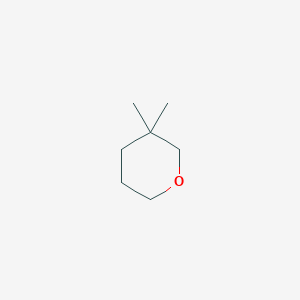
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
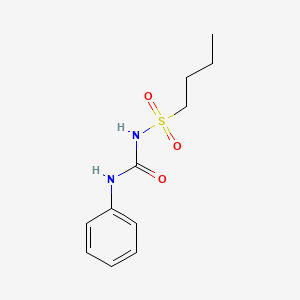
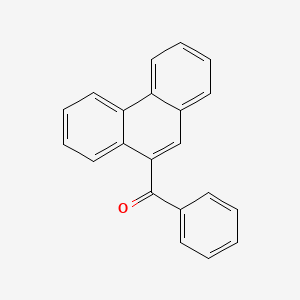
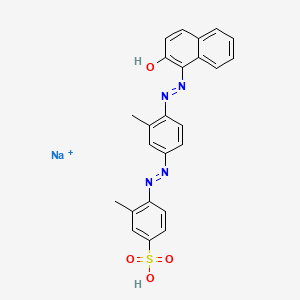
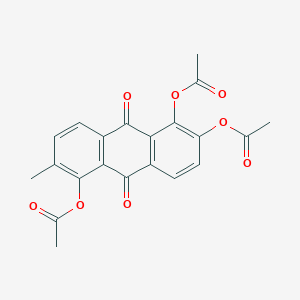
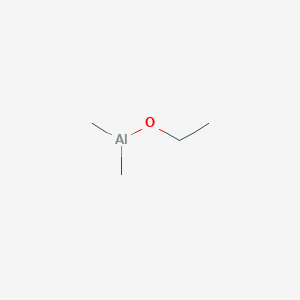
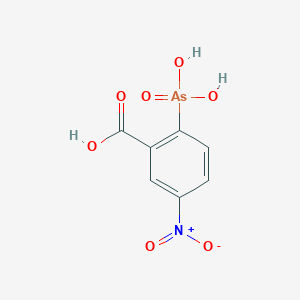
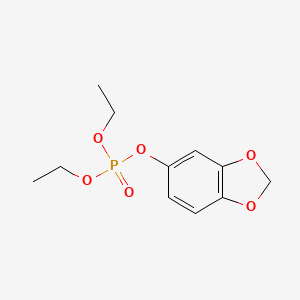
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)


